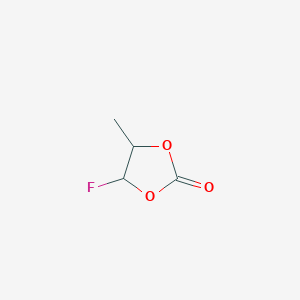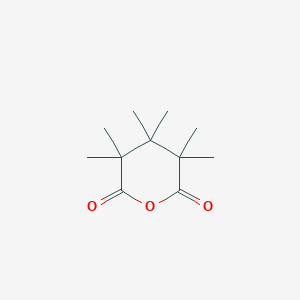![molecular formula C31H48O B14302179 4-Decyl-4'-[(6-methyloctyl)oxy]-1,1'-biphenyl CAS No. 117215-09-5](/img/no-structure.png)
4-Decyl-4'-[(6-methyloctyl)oxy]-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Decyl-4’-[(6-methyloctyl)oxy]-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two phenyl rings connected by a single bond, with a decyl group attached to one phenyl ring and a 6-methyloctyl group attached to the other phenyl ring through an ether linkage. The compound is known for its unique structural properties, which make it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decyl-4’-[(6-methyloctyl)oxy]-1,1’-biphenyl typically involves the following steps:
Preparation of 4-Decyl-1-bromobenzene: This can be achieved by bromination of decylbenzene using bromine in the presence of a catalyst such as iron(III) bromide.
Preparation of 4’-Hydroxy-1,1’-biphenyl: This involves the coupling of phenylboronic acid with 4-bromophenol using a palladium-catalyzed Suzuki coupling reaction.
Etherification Reaction: The final step involves the reaction of 4’-hydroxy-1,1’-biphenyl with 6-methyloctyl bromide in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Decyl-4’-[(6-methyloctyl)oxy]-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
4-Decyl-4’-[(6-methyloctyl)oxy]-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of liquid crystals and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Decyl-4’-[(6-methyloctyl)oxy]-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, altering their fluidity and permeability. It may also bind to specific proteins or enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Decyl-4’-methoxy-1,1’-biphenyl: Similar structure but with a methoxy group instead of a 6-methyloctyl group.
4-Decyl-4’-ethoxy-1,1’-biphenyl: Similar structure but with an ethoxy group instead of a 6-methyloctyl group.
Uniqueness
4-Decyl-4’-[(6-methyloctyl)oxy]-1,1’-biphenyl is unique due to the presence of the 6-methyloctyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and altered molecular interactions. These properties can influence the compound’s behavior in various applications, making it a valuable compound for research and industrial use.
Propiedades
| 117215-09-5 | |
Fórmula molecular |
C31H48O |
Peso molecular |
436.7 g/mol |
Nombre IUPAC |
1-decyl-4-[4-(6-methyloctoxy)phenyl]benzene |
InChI |
InChI=1S/C31H48O/c1-4-6-7-8-9-10-11-14-17-28-18-20-29(21-19-28)30-22-24-31(25-23-30)32-26-15-12-13-16-27(3)5-2/h18-25,27H,4-17,26H2,1-3H3 |
Clave InChI |
FNLPUTXRCJATIC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine](/img/structure/B14302103.png)
![1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide](/img/structure/B14302115.png)


